2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione
Description
The compound 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione features a phthalimide core (isoindole-1,3-dione) substituted with a piperazine ring bearing a 4-fluorophenyl group via a methyl linker. This structure combines the electron-deficient phthalimide moiety, known for diverse biological activities, with a piperazine-fluorophenyl pharmacophore, which often enhances receptor binding and pharmacokinetic properties. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogs from the provided evidence .
Properties
CAS No. |
73462-23-4 |
|---|---|
Molecular Formula |
C19H18FN3O2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H18FN3O2/c20-14-5-7-15(8-6-14)22-11-9-21(10-12-22)13-23-18(24)16-3-1-2-4-17(16)19(23)25/h1-8H,9-13H2 |
InChI Key |
ZEDGXXKAZUNGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione typically involves the reaction of 4-(4-fluorophenyl)piperazine with isoindole-1,3-dione. One common method involves the use of a Mannich reaction, where the piperazine derivative is reacted with formaldehyde and isoindole-1,3-dione under acidic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as silica-supported reagents, can further enhance the efficiency of the synthesis . The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . For example, it has been shown to inhibit equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function . This inhibition can lead to various downstream effects, including modulation of cellular signaling pathways and alteration of gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications in the Piperazine Substituent
4-Fluorobenzoyl-Piperazine Derivatives
Compound 4f (2-(2-(4-(4-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione) replaces the methyl linker with an ethyl group and substitutes the 4-fluorophenyl with a 4-fluorobenzoyl moiety. This increases hydrophobicity and alters conformational flexibility. NMR data (δ 2.07–4.20 ppm for piperazine and linker protons) confirms the extended ethyl chain and benzoyl group . Such modifications may influence acetylcholinesterase inhibition, a noted activity for this derivative .
Quinoline-Piperazine Hybrids
In , C4 (Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) replaces the phthalimide core with a quinoline-carbonyl-piperazine system.
Substituent Effects on the Aromatic Ring
Fluoro vs. Chloro/Nitro Substituents
describes 5g (2-[(4-fluoroanilino)methyl]isoindole-1,3-dione), where the 4-fluorophenyl group is directly attached via an aniline methyl group instead of a piperazine. The absence of the piperazine ring reduces basicity but retains electron-withdrawing effects. Compared to chloro (5d) and nitro (5h) analogs, the fluoro substituent offers moderate electronegativity, balancing reactivity and stability. Yields for fluoro derivatives (e.g., 93.62% for 5g) exceed those of nitro analogs (64.04% for 5h), suggesting fluorinated groups improve reaction efficiency .
Linker Variations
Ethyl vs. Methyl Linkers
Compound 4f (ethyl linker) and the target compound (methyl linker) differ in spacer length. In contrast, the methyl linker may restrict conformational freedom, favoring interactions with compact targets .
Imidazole-Phenyl Linkers
Compounds in –7 (e.g., 7) feature a phthalimide connected to a 4,5-diphenylimidazole-phenyl group. Synthesis of 7 requires refluxing with phthalic anhydride derivatives (86% yield), indicating compatibility with diverse electrophilic reagents .
Yield and Purity Trends
Pharmacological Implications
- Antitumor Potential: Phthalazine derivatives in (e.g., 12, 13) demonstrate antitumor activity, suggesting the phthalimide core is critical for this action. Piperazine-fluorophenyl substitution could enhance bioavailability or target affinity .
- Enzyme Inhibition : Compound 4f ’s acetylcholinesterase inhibition highlights the role of the ethyl linker and fluorobenzoyl group in enzyme interaction .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
